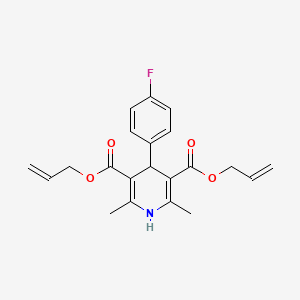![molecular formula C16H16N6O B11130204 N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11130204.png)
N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is a complex organic compound that features both imidazole and pyrimidine moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Pyrimidine Group: The pyrimidine group can be introduced via nucleophilic substitution reactions, where an appropriate pyrimidine derivative reacts with an intermediate compound containing the imidazole moiety.
Final Coupling: The final step involves coupling the imidazole and pyrimidine-containing intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Another imidazole-containing compound with different substituents.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring attached to a phenol group.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole structure.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide is unique due to the combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C16H16N6O/c23-15(18-8-5-14-10-17-11-21-14)12-3-1-4-13(9-12)22-16-19-6-2-7-20-16/h1-4,6-7,9-11H,5,8H2,(H,17,21)(H,18,23)(H,19,20,22) |
InChI Key |
XDGYWVQPZSWZIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-(3-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130121.png)
![2-(2-methoxyphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130124.png)
![(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide](/img/structure/B11130132.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130140.png)
![5-(azepan-1-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11130144.png)
![N-(2-Methoxyethyl)-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11130146.png)
![N-benzyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B11130153.png)
![5-[(4-Methoxybenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130156.png)
![Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11130166.png)
![(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone](/img/structure/B11130168.png)

![7-(3-ethoxypropyl)-N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130180.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11130193.png)
![N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11130209.png)
